molecular formula C21H21N3O2S B2965325 3-propyl-7-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one CAS No. 403727-90-2

3-propyl-7-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one

Cat. No. B2965325
CAS RN: 403727-90-2
M. Wt: 379.48
InChI Key: RYRQNOBXKAVYOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-propyl-7-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one is a useful research compound. Its molecular formula is C21H21N3O2S and its molecular weight is 379.48. The purity is usually 95%.
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Scientific Research Applications

Catalytic Applications

Research has demonstrated the utility of tetrahydroisoquinolines in catalytic processes, particularly in C-H activation and annulation with allenes. This process is essential for synthesizing tetrahydro-3-benzazepines and tetrahydroisoquinolines from allenes and phenylethylamines or benzylamines. The mechanism involves Pd(II)-mediated C-H bond activation, directed by a primary amine, leading to palladacycle formation and subsequent insertion of an allene. The resulting π-allyl intermediate cyclizes to products through an intramolecular allylic alkylation, useful in creating compounds with a quaternary carbon at the α-position (A. Rodríguez et al., 2014).

Synthetic Methodologies

Tetrahydroisoquinolines serve as key intermediates in synthesizing pharmaceutical drugs and drug candidates due to their presence in natural alkaloids and biologically active compounds. Asymmetric hydrogenation of isoquinolinium salts, catalyzed by chiral iridium complexes, represents a direct method to synthesize optically active tetrahydroisoquinolines. This approach overcomes limitations like limited substrate scope and the need for chiral auxiliaries in traditional methods (Atsuhiro Iimuro et al., 2013).

Biological Activity

Pyrazolothienotetrahydroisoquinoline and triazolothienotetrahydroisoquinoline derivatives have been synthesized and evaluated as antimicrobial agents. These compounds, derived from 1-hydrazino-3-thioxo-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile, showcase the potential biological activity of tetrahydroisoquinoline derivatives in medicinal chemistry (A. S. Kamal et al., 2011).

Heterocyclic Synthesis

The synthesis of 2,3-dihydroquinazolin-4(1H)-one derivatives involves a one-pot, three-component reaction, catalyzed by silica-bonded N-propylsulfamic acid. This method, utilizing isatoic anhydride, an aromatic aldehyde, and ammonium acetate or primary amine, highlights the versatility of dihydroquinazolinone moieties in heterocyclic chemistry (K. Niknam et al., 2011).

properties

IUPAC Name

7-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-3-propyl-2-sulfanylidene-1H-quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O2S/c1-2-10-24-20(26)17-8-7-15(12-18(17)22-21(24)27)19(25)23-11-9-14-5-3-4-6-16(14)13-23/h3-8,12H,2,9-11,13H2,1H3,(H,22,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYRQNOBXKAVYOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(C=C(C=C2)C(=O)N3CCC4=CC=CC=C4C3)NC1=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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